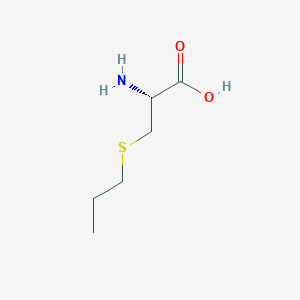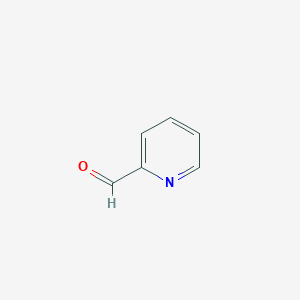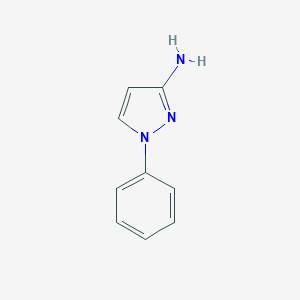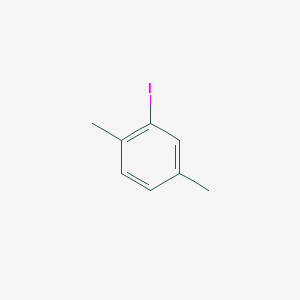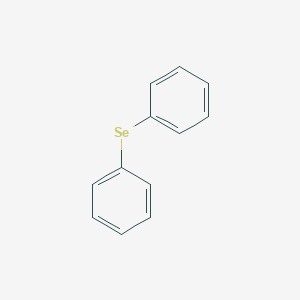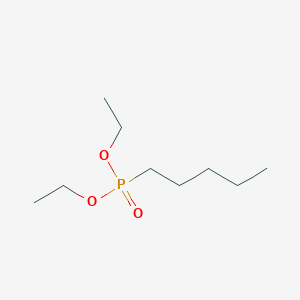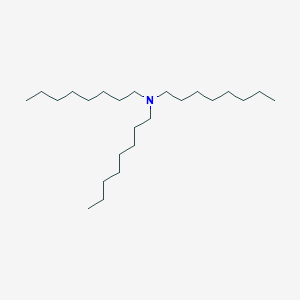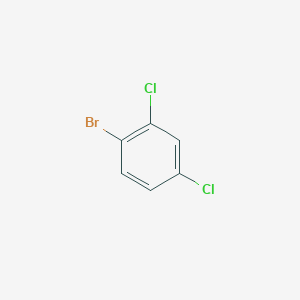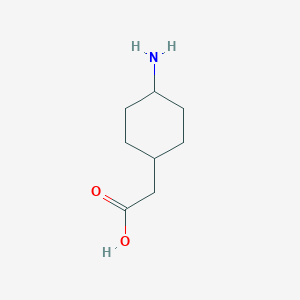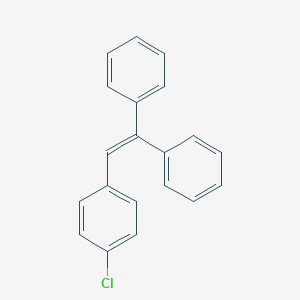
ETHYLENE, 1-(p-CHLOROPHENYL)-2,2-DIPHENYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylene, 1-(p-chlorophenyl)-2,2-diphenyl- is a chemical compound that has been extensively studied for its properties and potential applications in scientific research. This compound is also known as DDE or DDT metabolite, which is a breakdown product of DDT, a pesticide that was widely used in the past. Despite its controversial history, DDE has been found to have several interesting properties that make it useful for research purposes.
科学的研究の応用
DDE has been used in various scientific research studies due to its interesting properties. It has been found to have anti-estrogenic effects, which means it can inhibit the activity of estrogen in the body. This property has been studied extensively in breast cancer research, where DDE has been found to inhibit the growth of breast cancer cells in vitro and in vivo. DDE has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models of arthritis.
作用機序
The mechanism of action of DDE is not fully understood, but it is thought to act as an antagonist of the estrogen receptor. This means that it binds to the receptor and prevents estrogen from binding, thereby inhibiting its activity. DDE has also been found to inhibit the activity of certain enzymes involved in the metabolism of estrogen, which may contribute to its anti-estrogenic effects.
生化学的および生理学的効果
DDE has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and damage DNA in vitro and in vivo. It has also been found to disrupt the endocrine system by altering the levels of certain hormones. Additionally, DDE has been found to affect the immune system by reducing the activity of certain immune cells.
実験室実験の利点と制限
DDE has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using DDE in lab experiments. It is a toxic compound and must be handled with care. Additionally, its anti-estrogenic effects may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on DDE. One area of interest is its potential as an anti-cancer agent. More studies are needed to determine the mechanisms by which DDE inhibits breast cancer cell growth and whether it can be used as a therapeutic agent. Another area of interest is its potential as an anti-inflammatory agent. Studies on animal models of arthritis have shown promising results, but more research is needed to determine whether DDE can be used to treat human inflammatory diseases. Additionally, more studies are needed to determine the long-term effects of DDE exposure on human health.
Conclusion
In conclusion, DDE is a chemical compound that has been extensively studied for its properties and potential applications in scientific research. It has anti-estrogenic effects, can inhibit the growth of breast cancer cells, and may have potential as an anti-inflammatory agent. However, it is also a toxic compound that must be handled with care. Future research on DDE may lead to the development of new therapeutic agents for cancer and inflammatory diseases.
合成法
The synthesis of DDE involves the reaction of p-chlorobenzophenone with benzene in the presence of aluminum chloride. The resulting product is then treated with sodium borohydride to yield DDE. This method was first reported by Zincke and Mayer in 1942 and has been used in several studies to produce DDE for research purposes.
特性
CAS番号 |
1229-73-8 |
|---|---|
製品名 |
ETHYLENE, 1-(p-CHLOROPHENYL)-2,2-DIPHENYL- |
分子式 |
C20H15Cl |
分子量 |
290.8 g/mol |
IUPAC名 |
1-chloro-4-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Cl/c21-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H |
InChIキー |
NWPFYBDLRQXMNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
その他のCAS番号 |
1229-73-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



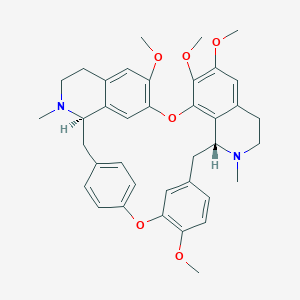
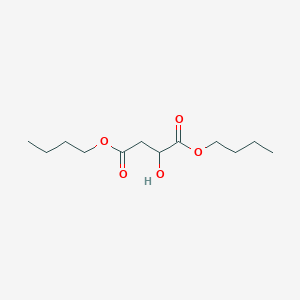
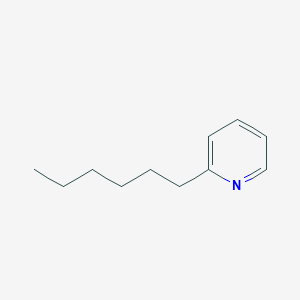
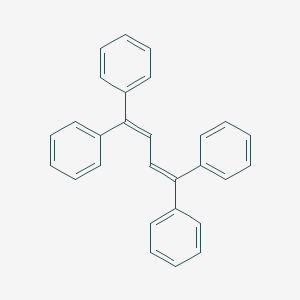
![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)
